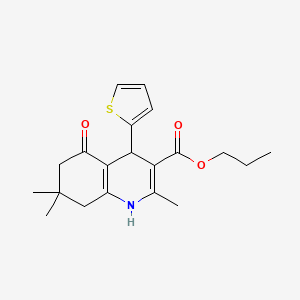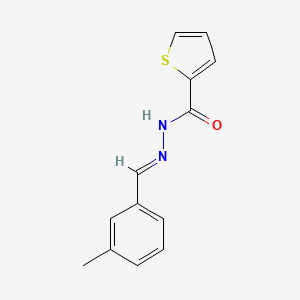![molecular formula C27H26N6OS B11680045 N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11680045.png)
N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C27H26N6OS This compound is notable for its unique structure, which includes a carbazole moiety, a triazole ring, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the 9-ethyl-9H-carbazole derivative. This can be achieved through the alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Triazole Derivative: The next step involves the formation of the triazole ring. This can be done by reacting 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate electrophile.
Coupling Reaction: The final step involves the coupling of the carbazole and triazole derivatives through a hydrazide linkage. This can be achieved by reacting the carbazole derivative with the triazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the hydrazide linkage, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the carbazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic and nucleophilic reagents, such as alkyl halides and amines, can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with amine functionalities.
Substitution: Substituted derivatives with various functional groups attached to the carbazole or triazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the carbazole and triazole moieties suggests that it may exhibit pharmacological activities, such as anticancer or antimicrobial effects.
Industry
In the industrial sector, this compound could be used in the development of advanced materials. Its unique electronic properties may make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not well-documented. based on its structure, it is likely to interact with molecular targets through various pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is unique due to its specific combination of a carbazole moiety, a triazole ring, and a hydrazide linkage. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H26N6OS |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C27H26N6OS/c1-3-32-23-13-9-8-12-21(23)22-16-19(14-15-24(22)32)17-28-29-25(34)18-35-27-31-30-26(33(27)4-2)20-10-6-5-7-11-20/h5-17H,3-4,18H2,1-2H3,(H,29,34)/b28-17+ |
InChI Key |
LDLQTMVSYKBCHT-OGLMXYFKSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3CC)C4=CC=CC=C4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3CC)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11679980.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 3-nitrobenzoate](/img/structure/B11679984.png)
![2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11679986.png)

![(4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11679993.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11679996.png)
![N-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680002.png)
![4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide](/img/structure/B11680006.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B11680017.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11680031.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11680038.png)
![3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B11680042.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11680058.png)
